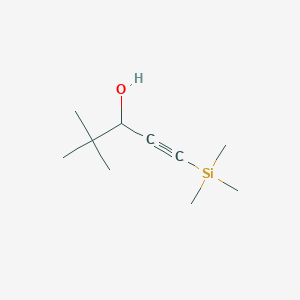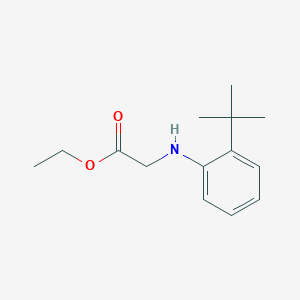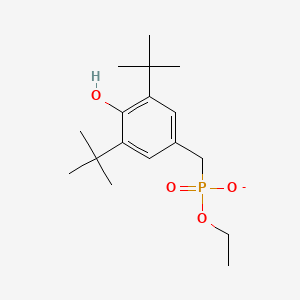
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the fifth position and a methylene group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 5-methoxy-1,2,3,4-tetrahydronaphthalene, formaldehyde
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Industrial Production Methods: Industrial production of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: 1-Formyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Reduction: 1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The methoxy and methylene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylene-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-1,2,3,4-tetrahydronaphthalene:
1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound with different reactivity.
Uniqueness: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
8-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h4,6,8H,1,3,5,7H2,2H3 |
InChI-Schlüssel |
VSOAAOBDDIKOOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCCC2=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)




